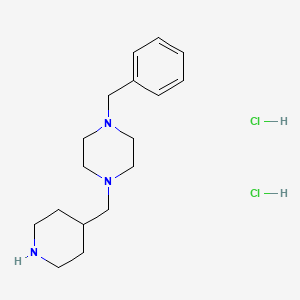
1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, also known as BZP, is a synthetic drug derived from piperazine. It is categorized as a piperazine and has stimulant properties . The molecular formula is C17H29Cl2N3 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride consists of a six-member cyclic secondary diamine with the nitrogen in the 1, 4 – position . The average mass is 346.338 Da and the monoisotopic mass is 345.173859 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride are not detailed in the search results, it’s worth noting that piperazine derivatives are often used as synthetic intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is a synthetic substance that does not occur naturally . The molecular weight is 346.3 g/mol. Piperazine is a weak base .Scientific Research Applications
Metabolism and Pharmacokinetics
Arylpiperazine derivatives, including those similar to the compound , have been studied for their metabolism and pharmacokinetics. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This process highlights the compound's potential in treating conditions related to serotonin dysregulation, such as depression, psychosis, or anxiety (Caccia, 2007).
Antimicrobial and Anti-TB Activity
Piperazine derivatives have demonstrated significant anti-mycobacterial properties, making them relevant in the fight against tuberculosis (TB). These compounds have shown potential activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, underscoring their potential as key components in developing new anti-TB medications (Girase et al., 2020).
Therapeutic Uses in Psychiatry
The structural motif of piperazine is prevalent in various psychiatric medications, including antipsychotics, antidepressants, and antianxiety drugs. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, demonstrating the compound's versatility in drug design for psychiatric applications (Rathi et al., 2016).
Potential in Neurodegenerative Diseases
Research indicates that piperazine derivatives could have implications in treating neurodegenerative diseases. Specific alterations in the piperazine structure have been linked to cognitive-enhancing effects, suggesting a potential role in addressing cognitive decline associated with diseases like Alzheimer's (Braszko, 2010).
Antidepressant Properties
The piperazine substructure is a common feature in many antidepressants, hinting at its significant role in binding interactions that contribute to their efficacy. This makes it a critical element in the development of new antidepressants, with various studies exploring its contributions to the pharmacokinetics and pharmacodynamics of these drugs (Kumar et al., 2021).
Mechanism of Action
The mechanism of action for piperazine derivatives like BZP is that they act as central nervous system (CNS) stimulants . Piperazine is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Safety precautions for handling substances like 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-benzyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.2ClH/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17;;/h1-5,17-18H,6-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJRNJVRQZAMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



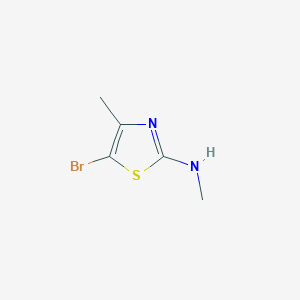

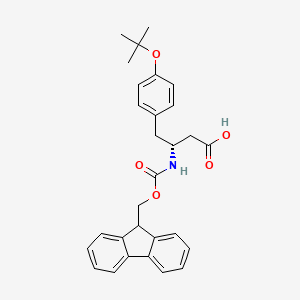
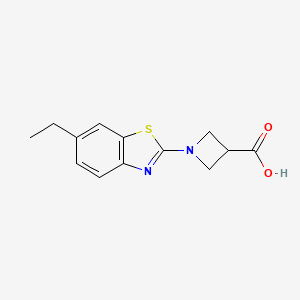


![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)

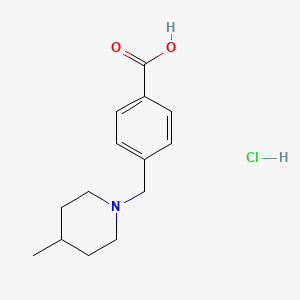

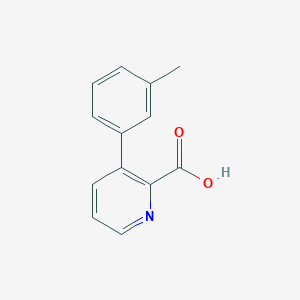


![2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1439831.png)